molecular formula C15H27N3O5Si B13908326 5'-O-[tert-Butyl(dimethyl)silyl]cytidine CAS No. 72409-16-6

5'-O-[tert-Butyl(dimethyl)silyl]cytidine

Cat. No.: B13908326
CAS No.: 72409-16-6
M. Wt: 357.48 g/mol
InChI Key: FQURJFMVIDBLGD-OJAKKHQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-[tert-Butyl(dimethyl)silyl]cytidine is a chemically modified nucleoside where the 5'-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection is a cornerstone strategy in synthetic organic chemistry, as the TBDMS group is highly stable toward a wide range of basic and nucleophilic conditions, allowing for selective reactions at other molecular sites . The primary research value of this compound lies in its role as a crucial synthetic intermediate for the preparation of more complex oligonucleotides and novel nucleoside analogs. The TBDMS-protected nucleoside can be used in the synthesis of oligonucleotides, where it facilitates the stepwise construction of RNA strands . Furthermore, this protected building block is instrumental in medicinal chemistry research for developing nucleoside analogs with potential therapeutic applications. Nucleoside analogs are a major class of compounds that account for nearly half of all antiviral medicines and are widely used in cancer chemotherapy . Researchers utilize this compound to synthesize derivatives with modifications on the sugar ring, such as 3'-deoxy or 3'-C-alkylated nucleosides, which have shown promising cytostatic activity against tumorous cell lines by acting as antimetabolites and inducing genotoxicity . The stability offered by the TBDMS group enables these sophisticated chemical transformations, making this compound a valuable tool for advancing programs in drug discovery and chemical biology.

Properties

CAS No.

72409-16-6

Molecular Formula

C15H27N3O5Si

Molecular Weight

357.48 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C15H27N3O5Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)18-7-6-10(16)17-14(18)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H2,16,17,21)/t9-,11-,12-,13-/m1/s1

InChI Key

FQURJFMVIDBLGD-OJAKKHQRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

Preparation Methods

Direct Silylation of Cytidine

A common approach begins with cytidine or cytosine derivatives, followed by selective protection of the 5'-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This method is often combined with protection of other functional groups (e.g., N4-amino group) to prevent side reactions.

  • Example Protocol : In one patent (CN102690311A), cytosine is first silanized using tert-butyldimethylchlorosilane, followed by reaction with tetra-O-acetyl-D-ribose to form protected cytidine intermediates. Subsequent ammonolysis and refinement yield cytidine derivatives suitable for further silylation.

  • Key Reaction Conditions :

    • Use of TBDMS-Cl as the silylating agent.
    • Base such as imidazole to catalyze silylation.
    • Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
    • Temperature control to favor selective 5'-O-silylation.

Multi-Step Protection and Functional Group Manipulation

More elaborate synthetic routes involve protecting the sugar hydroxyl groups and nucleobase amino groups sequentially to achieve selective silylation.

Step Description Key Reagents Notes
1 Protection of N4-amino group by acetylation Acetic anhydride, pyridine Prevents side reactions on nucleobase
2 Silylation of 2'-hydroxyl with TBDMS-Cl TBDMS-Cl, imidazole Selective for 2'-OH
3 Protection of 5'-hydroxyl with dimethoxytrityl chloride (DMT-Cl) DMT-Cl, pyridine Enables selective manipulation of 5'-OH
4 Final deprotection and purification Various solvents, chromatography Yields 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine
  • This approach is detailed in European patent EP1313752B1 and related literature, emphasizing the importance of protecting group strategy for selective silylation and subsequent phosphoramidite synthesis for oligonucleotide assembly.

Catalytic Selective Silylation Using Organic Catalysts

An innovative method described in the literature involves the use of small organic catalysts to achieve selective 2'-O-TBDMS protection in nucleosides, which can be adapted for 5'-O-TBDMS protection with appropriate modifications.

  • Catalyst Synthesis : The catalyst is prepared from valinol and cyclopentyl aldehyde, followed by N-methylimidazole addition and ring closure to form an oxazolidine derivative.

  • Silylation Procedure :

    • Use of 10-20 mol% catalyst.
    • Reaction at room temperature in anhydrous tetrahydrofuran.
    • High selectivity and yield for TBDMS protection.
    • Avoids tedious protection/deprotection cycles.
  • This method has been successfully applied to uridine, adenosine, guanosine, and cytidine derivatives, demonstrating versatility and efficiency.

Synthesis via 5-Iodocytidine Intermediate

Another advanced synthetic route involves the preparation of 5-iodocytidine derivatives, which can be converted to hydroxymethylated cytidine analogs and subsequently protected with TBDMS groups.

  • Key Steps :

    • 5-Iodination of ribose-protected cytidine.
    • Pd-catalyzed reductive carbonylation to introduce formyl groups.
    • Reduction to hydroxymethyl derivatives.
    • Simultaneous protection of N4-amino and 5-hydroxymethyl groups with acetic anhydride.
    • Final TBDMS protection and phosphoramidite formation.
  • This method, reported by the Micura and Balasubramanian groups, achieves an overall yield of about 9% over eight steps but offers a rapid route to modified cytidine phosphoramidites.

Data Tables Summarizing Key Preparation Methods

Method Starting Material Key Reagents Protection Sites Yield Notes
Direct Silylation Cytidine or cytosine TBDMS-Cl, imidazole 5'-OH Moderate to high Simple, widely used
Multi-Step Protection Cytidine Ac2O, TBDMS-Cl, DMT-Cl N4-amino, 2'-OH, 5'-OH High Complex, selective
Catalytic Silylation Cytidine derivatives Organic catalyst, TBDMS-Cl 2'-OH or 5'-OH High Efficient, selective
5-Iodocytidine Route Ribose-protected cytidine Pd catalyst, NaBH4, Ac2O, TBDMS-Cl N4-amino, 5'-OH Low (9% overall) Multi-step, for modified cytidines

Exhaustive Research Findings and Notes

  • The choice of protecting groups and their order of installation is critical to avoid side reactions, especially due to the nucleophilic N4-amino group in cytidine.

  • The use of TBDMS as a protecting group is favored due to its stability under a variety of reaction conditions and ease of removal under mild fluoride ion treatment.

  • Catalytic methods reduce the number of purification steps and increase overall efficiency, which is advantageous for large-scale synthesis.

  • The 5-iodocytidine route, although longer and lower yielding, is valuable for synthesizing epitranscriptomic cytidine derivatives with modifications at the 5-position, useful in RNA research.

  • Refinement and purification steps often involve chromatographic techniques and careful drying to obtain high-purity products suitable for further applications such as phosphoramidite synthesis for oligonucleotide assembly.

Chemical Reactions Analysis

Types of Reactions

5’-O-[tert-Butyl(dimethyl)silyl]cytidine can undergo various chemical reactions, including:

    Oxidation: The TBDMS group is stable under mild oxidative conditions.

    Reduction: The TBDMS group is generally stable under reducing conditions.

    Substitution: The TBDMS group can be selectively removed by nucleophilic substitution using fluoride ions.

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine is cytidine, which can then undergo further chemical modifications as needed.

Scientific Research Applications

Synthesis Overview

The synthesis of 5'-O-[tert-Butyl(dimethyl)silyl]cytidine typically involves several key steps:

  • Protection of the hydroxyl group at the 5' position using tert-butyldimethylsilyl chloride.
  • Coupling with appropriate phosphoramidite derivatives to form oligonucleotides.
  • Deprotection steps to yield the final product.

This methodology ensures high yields and purity, essential for further applications in nucleic acid chemistry.

Scientific Research Applications

This compound is utilized in various scientific research contexts:

Oligonucleotide Synthesis

The compound serves as a crucial building block for synthesizing RNA and DNA sequences. Its modifications allow for enhanced stability against nucleases, improving the pharmacokinetic properties of oligonucleotides.

Chemical Biology

In chemical biology, this compound is used to study interactions with enzymes involved in nucleic acid metabolism. Research has focused on its binding affinity with these enzymes, which aids in understanding its potential role as an inhibitor or substrate in biochemical pathways.

Epitranscriptomics

The compound's structural similarities with other modified cytidines make it valuable in epitranscriptomic research. It allows for the incorporation of specific modifications into RNA oligomers, facilitating studies on gene expression regulation through post-transcriptional modifications .

Case Study 1: Antiviral Applications

Research has investigated the potential of this compound as an antiviral agent. Its stability and resistance to degradation make it a candidate for developing antiviral therapies targeting RNA viruses.

Case Study 2: Structural Studies

Studies utilizing oligonucleotides containing this modified nucleoside have contributed to understanding RNA structure and function. The incorporation of modified nucleosides like this compound into RNA sequences has been shown to influence their folding and interaction with proteins, providing insights into RNA biology .

Comparative Data Table

Compound NameStructural FeaturesUnique Aspects
5'-O-(tert-Butyldimethylsilyl)thymidineThymidine base with similar silylationPrimarily used in antiviral therapies
n4-Benzoyl-2'-O-tert-butyldimethylsilyl-cytidineBenzoylation at the N4 positionEnhances stability and solubility
5'-O-(4,4-Dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidineAdditional trityl protection at the 5' positionExtensively used in oligonucleotide synthesis

Mechanism of Action

The mechanism of action of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine involves the protection of the hydroxyl group at the 5’ position of cytidine. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The TBDMS group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

  • 5'-O-TBDMS-cytidine: The TBDMS group confers stability against nucleophilic attack and moderate thermal resistance.
  • Bis-O-TBDMS Derivatives : Compounds like 3',5'-bis-O-TBDMS-thymidine exhibit enhanced steric protection but require stringent reaction conditions (e.g., -78°C, LDA) and result in lower yields (36%) .
  • Acyl vs. Silyl Protection : Acylated derivatives (e.g., compound 10) are more labile under basic conditions but offer improved aqueous solubility compared to silyl ethers .

Physicochemical Properties

  • Lipophilicity : The logP of 5'-O-TBDMS-cytidine (1.033) is lower than that of 5'-O-TBDMS-thymidine (-0.11), suggesting cytidine’s polar nucleobase mitigates lipophilicity despite similar silyl protection .
  • Chromatographic Behavior: TBDMS-protected compounds exhibit higher retention in nonpolar chromatographic systems. For example, 3'-O-TBDMS-5'-acetyl-thymidine has a Kovats RI of 2621 on nonpolar columns .

Key Research Findings

  • Steric Effects: Dual silylation (e.g., 3',5'-bis-O-TBDMS-thymidine) significantly reduces yields compared to mono-silylated compounds, likely due to increased steric hindrance .
  • Property Trade-offs : While TBDMS groups enhance stability, they reduce solubility, necessitating strategic use of acyl or trityl groups in specific applications .

Biological Activity

5'-O-[tert-Butyl(dimethyl)silyl]cytidine (TBDMS-cytidine) is a modified nucleoside characterized by the presence of a tert-butyl(dimethyl)silyl group at the 5' position of the cytidine molecule. Its molecular formula is C15H27N3O5Si, with a molecular weight of 357.48 g/mol. This compound is significant in biochemical research, particularly in the synthesis of oligonucleotides and other nucleoside derivatives due to its protective silyl group, which enhances stability during chemical reactions.

Antiviral Properties

Modified nucleosides, including TBDMS-cytidine, have demonstrated antiviral activity by inhibiting viral replication and RNA synthesis. This property is particularly relevant in the context of developing antiviral therapies, as these compounds can act as substrates for viral polymerases, leading to chain termination during viral RNA synthesis.

The biological activity of TBDMS-cytidine can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with the viral life cycle by inhibiting key enzymes involved in RNA synthesis.
  • Stability and Reactivity : The tert-butyl(dimethyl)silyl group provides protection against nucleophilic attack, enhancing the compound's stability during synthesis and potential therapeutic applications.

Interaction with Enzymes

Studies have indicated that TBDMS-cytidine interacts with enzymes involved in nucleic acid metabolism. These interactions can elucidate its role as an inhibitor or substrate, contributing to our understanding of its biological function.

Comparative Analysis with Similar Compounds

The uniqueness of TBDMS-cytidine lies in its specific combination of protective groups. Below is a comparison table highlighting similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5'-O-(tert-Butyldimethylsilyl)thymidineThymidine base with similar silylationPrimarily used in antiviral therapies
n4-Benzoyl-2'-O-tert-butyldimethylsilyl-cytidineBenzoylation at the N4 positionEnhances stability and solubility
5'-O-(4,4-Dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidineAdditional trityl protection at the 5' positionExtensively used in oligonucleotide synthesis

Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of various modified nucleosides, including TBDMS-cytidine. Results indicated that these compounds significantly reduced viral titers in vitro. The mechanism was linked to their ability to mimic natural nucleosides, thereby being incorporated into viral RNA and disrupting replication processes.

Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of TBDMS-cytidine with various nucleic acid metabolizing enzymes. The findings revealed that TBDMS-cytidine exhibited competitive inhibition against certain polymerases, suggesting its potential as a therapeutic agent in conditions where viral replication needs to be controlled.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.